molecular formula C17H16ClFN2O2 B2584490 N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 341004-94-2

N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2584490
CAS RN: 341004-94-2
M. Wt: 334.78
InChI Key: GOLCVHUBXXVNRU-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide (abbreviated as CPOF) is a chemical compound that has gained significant attention in the scientific research community. It is a small molecule that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.

Scientific Research Applications

Antiviral Activity

N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide: may exhibit potential antiviral properties. Indole derivatives, which share structural similarities with this compound, have been reported to show inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . The presence of a fluorobenzyl moiety could potentially enhance the antiviral capabilities by increasing the binding affinity to viral proteins.

Anti-inflammatory Applications

The compound’s structure suggests it could be used to develop new anti-inflammatory agents. The chlorophenethyl and fluorobenzyl groups may interact with biological pathways to reduce inflammation. Research on similar indole derivatives has indicated their effectiveness in treating inflammation-related conditions .

Neuroprotective Effects

Given the structural complexity of N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide , it might be explored for neuroprotective effects. Indole derivatives are known to have a role in neuroprotection, and the addition of chloro and fluoro groups could enhance these properties .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-14-5-1-12(2-6-14)9-10-20-16(22)17(23)21-11-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLCVHUBXXVNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide

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